1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride is a chemical compound that has garnered interest in various scientific fields, particularly in pharmacology due to its potential therapeutic applications. This compound features a pyrrolidine core, which is known for its presence in numerous bioactive molecules. The compound's structure includes a dichlorophenyl group, which contributes to its biological activity and classification.
This compound can be classified under several categories based on its chemical structure and potential applications:
The synthesis of 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride typically involves several key steps:
The specific synthetic routes may vary based on the desired yield and purity of the final product.
1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride is not fully elucidated but may involve:
Further studies are required to clarify its specific mechanism of action.
1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications.
1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride has potential applications in:
The ongoing research into pyrrolidine derivatives indicates their importance in developing new therapeutic agents. Further exploration may yield valuable insights into their efficacy and safety profiles.
The molecular architecture of 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride exemplifies scaffold hybridization, a strategy merging pharmacophoric elements from distinct bioactive compounds to create dual-target ligands. The pyrrolidine core provides conformational rigidity and nitrogen-based hydrogen bonding capacity, critical for engaging G-protein-coupled receptor (GPCR) binding pockets. Its saturation enhances metabolic stability by reducing oxidative deamination susceptibility compared to aromatic heterocycles.
The 2,6-dichlorophenyl moiety serves as a privileged pharmacophore in both opioid and dopaminergic ligands. Positioned ortho to the pyrrolidine attachment point, the chlorine atoms induce steric hindrance that enforces a coplanar orientation relative to the pyrrolidine ring. This geometry optimizes hydrophobic interactions with conserved subpockets in the μ-opioid receptor (MOR) (e.g., transmembrane helices TM3/TM5) and dopamine D3 receptor (D3R) (e.g., TM2/TM3). Electronic effects from chlorine atoms further modulate the compound’s π-π stacking potential with residues like tyrosine 149 in D3R and histidine 297 in MOR [2] [3].
Table 1: Hybridization Strategy of Key Molecular Components
Molecular Fragment | Structural Origin | Functional Role in Hybrid |
---|---|---|
Pyrrolidine ring | Loperamide (MOR agonist) | Conformational constraint; tertiary amine for salt formation |
2,6-Dichlorophenyl | Haloperidol (D2R/D3R antagonist) | Hydrophobic anchor; steric occlusion for selectivity |
Imine functionality | Bioisosteric replacement for amides | Enhanced hydrogen bonding; metabolic resistance |
The imine group (–C=NH⁺–) acts as a cationic bioisostere, replacing traditional amide bonds while introducing unique electrostatic properties. Protonation under physiological pH generates a permanent positive charge, facilitating ionic bonding with aspartate 147 in D3R and aspartate 114 in MOR—residues essential for ligand recognition in aminergic GPCRs. Unlike amides, the imine’s reduced hydrogen-bond acceptor capacity minimizes off-target interactions, while its sp²-hybridized nitrogen enables resonance-assisted hydrogen bonding (RAHB) with serine/threonine residues in receptor extracellular loops [1] [7].
Quantum mechanics calculations reveal the imine’s dipole moment (μ = 4.2 D) aligns optimally between MOR’s transmembrane helices TM6/TM7, stabilizing receptor conformations associated with partial agonism. Molecular dynamics simulations further demonstrate a 40% increase in residence time at D3R compared to carbonyl analogs, attributable to water displacement from the orthosteric site upon imine binding [3] [7].
Structure-based drug design leveraged crystal structures of MOR (PDB: 6DDE) and D3R (PDB: 3PBL) for ensemble docking simulations. The compound exhibited distinct binding modes:
Table 2: Key Docking Parameters and Interactions
Receptor | Binding Energy (kcal/mol) | Critical Residue Interactions | Interaction Type |
---|---|---|---|
μ-Opioid (MOR) | -9.7 ± 0.3 | Asp114, Trp293, Val300, Ile322 | Salt bridge, π-π stacking, hydrophobic |
Dopamine D3 (D3R) | -11.2 ± 0.5 | Asp147, Glu90, Phe345/346, Ser182 | Ionic bond, halogen bonding, hydrophobic |
To ensure brain penetrance, in silico CNS-MPO scoring was implemented. The compound achieved an MPO score of 4.8/6.0, surpassing the threshold (≥4) for predicted blood-brain barrier (BBB) permeability. Key optimized parameters:
Molecular dynamics simulations of BBB permeation revealed a 12-fold higher permeability coefficient (Papp) than loperamide, attributed to reduced P-glycoprotein recognition from the imine’s lowered hydrogen-bond donor capacity [3].
Table 3: CNS-MPO Parameters and Predicted Values
CNS-MPO Parameter | Target Range | Compound Value | MPO Contribution |
---|---|---|---|
clogP | 2–4 | 2.9 | 1.0 |
Molecular weight (Da) | <360 | 275 | 1.0 |
H-bond donors | ≤1 | 1 (imine⁺) | 0.8 |
PSA (Ų) | <60 | 48 | 1.0 |
pKa | 7–10 | 8.4 | 1.0 |
Total MPO Score | ≥4.0 | 4.8 | - |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5